2-(3-Ethoxycyclobutyl)ethanamine
Description
2-(3-Ethoxycyclobutyl)ethanamine is an organic compound with the molecular formula C8H17NO. It belongs to the class of amines and is characterized by the presence of an ethoxy group attached to a cyclobutyl ring, which is further connected to an ethanamine moiety .
Properties
IUPAC Name |
2-(3-ethoxycyclobutyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-8-5-7(6-8)3-4-9/h7-8H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVBYERUKBGKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxycyclobutyl)ethanamine typically involves the reaction of 3-ethoxycyclobutanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxycyclobutyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
2-(3-Ethoxycyclobutyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxycyclobutyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxycyclobutyl)ethanamine
- 2-(3-Propoxycyclobutyl)ethanamine
- 2-(3-Butoxycyclobutyl)ethanamine
Uniqueness
2-(3-Ethoxycyclobutyl)ethanamine is unique due to its specific ethoxy group attached to the cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired .
Biological Activity
2-(3-Ethoxycyclobutyl)ethanamine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by an ethoxy group attached to a cyclobutane ring. This configuration may influence its interaction with biological targets, particularly in the central nervous system (CNS).
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Preliminary studies suggest it may act as a modulator of neurotransmitter release, particularly affecting serotonin and dopamine pathways.
Key Mechanisms:
- Serotonergic Activity : The compound may enhance serotonin receptor activity, potentially leading to antidepressant effects.
- Dopaminergic Modulation : It could influence dopamine release, which is crucial for mood regulation and reward pathways.
Biochemical Pathways
The compound's interaction with various receptors can lead to significant biochemical changes. These include alterations in intracellular signaling pathways that affect gene expression and neuronal plasticity.
Table 1: Proposed Biochemical Pathways Affected by this compound
| Pathway | Effect |
|---|---|
| Serotonin Pathway | Increased serotonin levels |
| Dopamine Pathway | Enhanced dopamine release |
| cAMP Signaling | Modulation of cyclic AMP levels |
| Neurotrophic Factors | Upregulation of BDNF (Brain-Derived Neurotrophic Factor) |
Case Studies
Research on this compound is still emerging, but several case studies highlight its potential therapeutic applications:
- Antidepressant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and promote neuronal survival.
Research Findings
Recent findings have shown that this compound exhibits promising pharmacological properties:
- In Vitro Studies : Cell culture experiments revealed that the compound enhances neuronal survival under stress conditions, indicating potential neuroprotective effects.
- In Vivo Studies : Animal studies demonstrated improved cognitive function and reduced anxiety-like behaviors after treatment with varying doses of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
